Cas no 2260933-37-5 (exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid)
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- 2287237-06-1
- (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- 2260933-37-5
- EN300-6733978
- exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
-
- Inchi: 1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1
- InChI Key: LLGCBCPKHMYQSX-ZMIZWQJLSA-N
- SMILES: OC([C@]12C[C@H]([C@H]1C2)N)=O
Computed Properties
- Exact Mass: 127.063328530g/mol
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.507±0.06 g/cm3(Predicted)
- Boiling Point: 265.4±33.0 °C(Predicted)
- pka: 3.86±0.20(Predicted)
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389716-1g |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95%+ | 1g |
$1281 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-100MG |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 100MG |
¥ 2,145.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-250MG |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 250MG |
¥ 3,432.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-500MG |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 500MG |
¥ 5,722.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-1G |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 1g |
¥ 8,580.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-5G |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 5g |
¥ 25,740.00 | 2023-03-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564867-1g |
(1R,3R,4S)-3-aminobicyclo[2.1.0]Pentane-1-carboxylic acid |
2260933-37-5 | 98% | 1g |
¥18590 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-100mg |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 100mg |
¥2145.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-250mg |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 250mg |
¥3432.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP083-500mg |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2260933-37-5 | 95% | 500mg |
¥5721.0 | 2024-04-22 |
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Suppliers
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
Professional Introduction to exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic Acid (CAS No: 2260933-37-5)
exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid, with the CAS number 2260933-37-5, is a highly intriguing compound that has garnered significant attention in the field of chemical and pharmaceutical research. This bicyclic amine derivative exhibits a unique structural framework, which makes it a promising candidate for various applications, particularly in drug discovery and molecular chemistry. The compound's complex cyclic structure and the presence of an amine functional group at the exo position contribute to its distinct chemical properties and reactivity.
Thename long-tail keyword, encompassing its full systematic name, provides a detailed insight into its molecular architecture. The bicyclo[2.1.0]pentane core suggests a fused ring system consisting of two cycles, one of which is a five-membered ring, while the other is a three-membered ring. This arrangement imparts rigidity and specific spatial constraints to the molecule, influencing its interactions with biological targets.
One of the most compelling aspects ofexo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid is its potential as a building block in medicinal chemistry. The presence of an amine group at the exo position allows for diverse functionalization strategies, enabling chemists to tailor the molecule for specific pharmacological activities. Recent studies have highlighted its utility in designing novel scaffolds for small-molecule drugs, particularly those targeting neurological disorders and inflammatory conditions.
In recent years, there has been growing interest in exploring the pharmacological properties ofname long-tail keyword. Research has demonstrated that derivatives of this compound exhibit promising bioactivity in preclinical models. For instance, studies have shown that certain analogs can modulate enzyme activity and receptor binding, suggesting their potential as therapeutic agents. The rigid bicyclic framework of these molecules often enhances binding affinity and selectivity, which are critical factors in drug design.
The synthesis ofexo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic system requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to streamline the process and improve efficiency.
From a computational chemistry perspective,name long-tail keyword has been extensively studied to understand its molecular interactions and pharmacophoric features. Molecular modeling studies have revealed that the compound's unique structure can effectively engage with biological targets, making it an attractive candidate for drug development. These insights have guided the design of more potent and selective derivatives with enhanced therapeutic profiles.
The pharmaceutical industry has taken note of the potential ofexo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid as a lead compound for new drug candidates. Several companies are currently exploring its applications in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. The compound's ability to interact with multiple biological pathways makes it a versatile tool for developing multifunctional therapeutics.
In conclusion, exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid (CAS No: 2260933-37-5) represents a significant advancement in chemical biology and drug discovery. Its unique structural features and promising pharmacological properties make it a valuable asset for researchers aiming to develop innovative treatments for complex diseases. As research continues to uncover new applications for this compound, its importance in the pharmaceutical landscape is likely to grow even further.
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